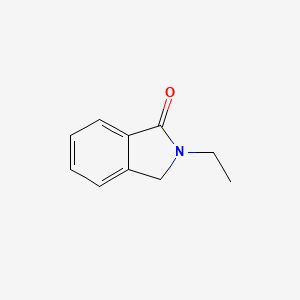

1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast array of biologically active molecules and functional materials. Among these, nitrogen-containing heterocycles are of paramount importance. The 2,3-dihydro-1H-isoindol-1-one scaffold, also known as an isoindolinone, is a bicyclic system where a benzene (B151609) ring is fused to a five-membered lactam (a cyclic amide) ring. This structure is an isomer of the more commonly discussed phthalimide (B116566) and is a partially reduced form of isoindole. acs.org Its unique combination of a rigid aromatic portion and a variable lactam functionality makes it a privileged structure in medicinal chemistry and organic synthesis. organic-chemistry.orgprepchem.com

Significance of the 2,3-Dihydro-1H-isoindol-1-one Core Structure in Advanced Synthetic Endeavors

The 2,3-dihydro-1H-isoindol-1-one core is a key structural motif found in numerous natural products and synthetic molecules with diverse and potent biological activities. rsc.org Its derivatives have been shown to exhibit a wide range of therapeutic properties, including acting as inhibitors for enzymes like poly (ADP-ribose) polymerase (PARP), which is crucial in DNA repair and a target in cancer therapy. The versatility of the isoindolinone scaffold allows for substitutions at various positions, particularly at the nitrogen atom (position 2) and the C3-position of the lactam ring, enabling the fine-tuning of its biological and chemical properties. rsc.org This adaptability has made it a focal point for the development of new therapeutic agents and a valuable building block in the synthesis of complex organic molecules. rsc.org

Historical Overview of Relevant Academic Contributions to Isoindolone Chemistry

The exploration of isoindolone chemistry has evolved significantly over the years. Early methods for the synthesis of 3-substituted isoindolinones often relied on the nucleophilic addition of organometallic reagents to isoindoline-1,3-diones or the cyclization of ortho-substituted aryllithium compounds with imines. rsc.org More recent advancements have focused on developing more efficient and atom-economical synthetic routes. A significant leap forward has been the application of transition metal-catalyzed reactions, which have provided powerful tools for constructing the isoindolinone core. researchgate.net Catalysts based on palladium, ruthenium, and copper have been instrumental in developing novel synthetic pathways, including C-H bond activation, carbonylation, and cross-coupling reactions. rsc.orgresearchgate.net These modern methods offer milder reaction conditions, greater functional group tolerance, and access to a broader range of substituted isoindolinones, including the specific N-ethyl derivative. acs.orgorganic-chemistry.org

Detailed Research Findings on 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-

Recent research has focused on the synthesis and evaluation of various N-substituted isoindolinone derivatives to explore their potential biological activities. In one such study, a series of novel isoindolinone compounds were synthesized and their antioxidant properties were investigated. Among the synthesized compounds was 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- (referred to as compound 2a in the study). nih.gov

The synthesis of this compound and its analogs was achieved through a one-pot reaction from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and the corresponding alcohol, in this case, ethanol, to introduce the ethyl group. This method is noted for its efficiency, mild reaction conditions, and being metal-free. nih.gov

The antioxidant activity of these compounds was evaluated using ABTS cation radical scavenging and Fe+2-Fe+3 reduction experiments. The study revealed that the nature of the substituent on the nitrogen atom of the isoindolinone ring significantly influences the antioxidant activity. nih.gov

Interestingly, the findings indicated that compound 2a , with an ethyl group at the N-position, exhibited the lowest antioxidant activity among the series of synthesized isoindolinone derivatives. nih.gov This suggests that while the isoindolinone scaffold is a promising framework, the specific nature of the alkyl substituent plays a critical role in determining its biological properties. For instance, compound 2f from the same study, which contains a cyclohexanol (B46403) group, demonstrated the highest antioxidant activity. nih.gov

Below is a data table summarizing the antioxidant activity of 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- (2a) in comparison to other synthesized derivatives and standard antioxidants from the study.

| Compound/Standard | ABTS Cation Radical Scavenging (IC50 µg/mL) |

| 2a (N-ethyl) | 231.00 |

| 2b (N-n-propanol) | 173.25 |

| 2c (N-2-propanol) | 40.76 |

| 2d (N-n-butanol) | 99.00 |

| 2e (N-2-methyl-propan-1-ol) | 53.30 |

| 2f (N-cyclohexanol) | 27.72 |

| BHA (Standard) | 12.83 |

| BHT (Standard) | 16.11 |

| α-Tocopherol (Standard) | 18.23 |

Data sourced from a 2024 study on novel isoindolinone derivatives. nih.gov

This research underscores the importance of structure-activity relationship studies in the design of new molecules with desired biological functions. While 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- itself may not be a potent antioxidant, its synthesis and characterization contribute to a deeper understanding of the chemical space of isoindolinones and provide a valuable data point for future drug discovery efforts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-11-7-8-5-3-4-6-9(8)10(11)12/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIFUVLQYVRIKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474838 | |

| Record name | 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23967-95-5 | |

| Record name | 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dihydro 1h Isoindol 1 One Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for constructing the isoindolone ring system have been well-documented and rely on fundamental organic reactions. These routes often involve cyclization, rearrangement, condensation, and reduction steps, starting from readily available precursors.

The formation of the heterocyclic isoindolone ring is frequently accomplished through intramolecular cyclization reactions. Modern catalysis has significantly enhanced the efficiency and scope of these transformations.

Palladium-Catalyzed Intramolecular Cyclization: An effective method involves the palladium-catalyzed intramolecular cyclization of 2-iodobenzamides that have a 2-oxoethyl group on the nitrogen atom. organic-chemistry.org This approach, which utilizes a palladium catalyst like Pd₂(dba)₃ with a ligand such as Xantphos, proceeds under mild conditions to furnish functionalized isoindolin-1-ones in good yields. organic-chemistry.org

Copper-Catalyzed C-H Functionalization: An alternative strategy bypasses the need for halogenated starting materials by employing a copper-catalyzed sp³ C-H functionalization of 2-alkyl-N-substituted benzamides. organic-chemistry.org This provides a direct route to various isoindolinones. organic-chemistry.org

Palladium-Catalyzed Carbonylation: Benzolactams, including the isoindolinone scaffold, can be synthesized via palladium-catalyzed C-H carbonylation of primary benzylamines. organic-chemistry.org In this reaction, the amino group acts as a chelating director, facilitating the cyclization under an atmospheric pressure of carbon monoxide (CO) or by using a CO surrogate like benzene-1,3,5-triyl triformate (TFBen). organic-chemistry.org

Acid-Activated Cyclization: A straightforward, one-pot method has been described for synthesizing pyrido-[2,1-a]isoindolones through the intramolecular cyclization of pyridinylbenzoic acids. rsc.org The reaction is activated by tosyl chloride, which facilitates the attack of an electron-poor pyridinic nitrogen onto the activated carboxylic acid, demonstrating a novel cyclization pathway. rsc.org

| Methodology | Catalyst/Reagent | Starting Material Type | Key Feature | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Cyclization | Pd₂(dba)₃ / Xantphos | 2-Iodobenzamides | Mild conditions, good yields for functionalized products. | organic-chemistry.org |

| Copper-Catalyzed C-H Functionalization | Copper Catalyst | 2-Alkyl-N-substituted benzamides | Avoids halogenated precursors and expensive metals. | organic-chemistry.org |

| Palladium-Catalyzed Carbonylation | Palladium Catalyst / CO | Primary Benzylamines | Utilizes the NH₂ group as a directing group. | organic-chemistry.org |

| Acid-Activated Cyclization | Tosyl Chloride | Pyridinylbenzoic Acids | Forms fused isoindolone systems in a one-pot reaction. | rsc.org |

Rearrangement reactions offer unique pathways to the isoindolone framework, sometimes leading to unexpected and novel structures. wiley-vch.de

Rearrangement of Dilithiated Intermediates: A novel rearrangement of the isoindolinone scaffold occurs when 2-aryl-3-hydroxyisoindolin-1-ones are treated with the s-BuLi·TMEDA system. acs.org This process is proposed to proceed through the formation of a singlet carbene, followed by an intramolecular C-H insertion, ultimately yielding diastereomeric 3-aminoindan-1-ones rather than a simple isoindolone. acs.org

Rearrangements in Natural Product Synthesis: The synthesis of natural products containing the isoindole motif has utilized various rearrangement reactions. nih.gov These include the acs.orgnih.gov-Meisenheimer rearrangement and base-catalyzed semipinacol-type rearrangements, which are instrumental in constructing complex polycyclic systems that incorporate the isoindolone core. nih.gov

The condensation of a primary amine, such as ethylamine (B1201723), with a suitable benzoic acid derivative is a direct and fundamental approach to forming N-substituted isoindolinones like 2-ethyl-2,3-dihydro-1H-isoindol-1-one.

This strategy typically involves the reaction between an ortho-substituted benzene (B151609) ring bearing functional groups that can react and cyclize with a primary amine. A prime example is the reaction of 2-carboxybenzaldehyde (B143210) with an amine in the presence of a reducing agent. This process leads to a reductive C-N coupling followed by an intramolecular amidation to yield the final isoindolinone product. organic-chemistry.org Platinum nanowires have been shown to be effective catalysts for this transformation under 1 bar of hydrogen. organic-chemistry.org The reaction of primary alkyl amines, like ethylamine, is noted to proceed more rapidly compared to aromatic amines under these conditions. researchgate.net

A major pathway for synthesizing 2,3-dihydro-1H-isoindol-1-ones involves the selective reduction of the corresponding N-substituted phthalimides (isoindole-1,3-diones). The precursor for the title compound, N-ethylphthalimide, can be readily synthesized and then reduced.

The synthesis of N-substituted phthalimides is often achieved by condensing phthalic anhydride (B1165640) with a primary amine or by reacting a phthalimide (B116566) salt with an alkyl halide. nih.govmdpi.com For instance, N-(2-bromoethyl)phthalimide can be condensed with various amines, showcasing a common route to elaborated phthalimide structures. nih.gov

Once the N-substituted phthalimide is obtained, selective reduction of one of the two carbonyl groups yields the desired isoindolinone.

Electrochemical Reduction: A modern and efficient method for this transformation is the electrochemical reduction of cyclic imides. organic-chemistry.org Using a simple undivided cell with carbon electrodes, phthalimides can be controllably reduced to either hydroxylactams or the desired lactams (isoindolinones) at room temperature by tuning the electric current and reaction time. organic-chemistry.org This method displays broad substrate scope and high functional group tolerance. organic-chemistry.org

Chemical Reduction: Classical chemical reducing agents are also employed. For example, the synthesis of the drug chlorisondamine (B1215871) involves a stepwise reduction of an N-alkylated phthalimide intermediate with lithium aluminium hydride (LiAlH₄) to form the isoindoline (B1297411) core. mdpi.com This demonstrates a powerful, albeit less selective, reduction method applicable to phthalimide derivatives. mdpi.com

Advanced and Stereoselective Synthetic Strategies

Beyond classical methods, advanced strategies have been developed to provide higher levels of control, particularly regarding stereochemistry, which is crucial for pharmaceutical applications.

A simple and direct synthesis of isoindolin-1-ones has been reported through the iodoaminocyclization of 2-(1-alkynyl)benzamides, mediated by n-butyllithium (n-BuLi). nih.govresearchgate.net This reaction achieves an exclusive N-cyclization of the amide functional group. nih.govresearchgate.net The methodology is effective for primary amides and produces the desired isoindolinones in yields ranging from 38% to 94%. A notable feature of this reaction is that the resulting products exhibit a specific Z-stereochemistry across the exocyclic C=C double bond. nih.govresearchgate.net The proposed mechanism involves the formation of either a vinylic anion or an intimate ion pair intermediate. nih.govresearchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | 2-(1-Alkynyl)benzamides | nih.govresearchgate.net |

| Reagents | n-BuLi, I₂/ICl | nih.gov |

| Key Outcome | Exclusive N-cyclization of the amide. | nih.govresearchgate.net |

| Yield Range | 38-94% | nih.govresearchgate.net |

| Stereochemistry | Isolated products exhibit Z-stereochemistry across the C=C double bond. | nih.govresearchgate.net |

| Proposed Mechanism | Involves a vinylic anion or an intimate ion pair intermediate. | nih.govresearchgate.net |

Ortho-Lithiation/Cyclization Procedures

Directed ortho-lithiation (DoL) is a powerful strategy for the regioselective functionalization of aromatic rings. mdpi.comnih.gov This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by an organolithium reagent. The resulting lithiated intermediate can then react with various electrophiles to introduce a substituent. In the context of isoindolone synthesis, this is typically followed by a cyclization step.

A key approach involves the lithiation of N-substituted benzamides or naphthamides. For instance, the synthesis of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one (a fused isoindolinone derivative) begins with the treatment of N-phenylnaphthalene-1-carboxamide with n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) at 0 °C. mdpi.com The organolithium reagent coordinates to the amide's carbonyl group, directing the deprotonation at the ortho position of the naphthalene (B1677914) ring. The resulting lithiated species is then trapped in situ by adding an electrophile, such as N,N-dimethylformamide (DMF). This introduces a formyl group, which, after workup with methanol, cyclizes to yield the target 3-hydroxyisoindolinone. mdpi.com This reaction demonstrates the power of DoL to construct the core heterocyclic ring in a controlled manner. New hydroxy- and anilinoindanone derivatives can be synthesized from the resulting 3-hydroxybenzo[e]isoindolinone by adding an alkyllithium compound, which is followed by the opening of the lactam ring and subsequent intramolecular cyclization. mdpi.com

The choice of organolithium reagent and reaction conditions is critical. Reagents like n-BuLi, sec-BuLi, or t-BuLi can be used, often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA) to enhance reactivity and selectivity. nih.gov The process hinges on the initial complexation between the lithium reagent and the heteroatom of the DMG, which brings the base close to the ortho proton, facilitating its selective removal. nih.gov

| Starting Material | Lithiation Reagent | Electrophile | Product | Source |

|---|---|---|---|---|

| N-phenylnaphthalene-1-carboxamide | n-BuLi in THF | DMF | 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one | mdpi.com |

| N,N-diethyl-1-naphthoamide | sec-BuLi/TMEDA | Oxygen (O₂) | 2-Hydroxy-N,N-diethyl-1-naphthoamide (precursor to cyclization) | nih.gov |

Multi-Component Reactions for Isoindolone Framework Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netlibretexts.org This approach offers significant advantages in terms of atom economy, step economy, and operational simplicity.

A notable example is the one-pot, three-component synthesis of 2,3-disubstituted isoindolin-1-ones under solvent-free conditions. researchgate.net This reaction involves heating a mixture of 2-formylbenzoic acid, a cyclic β-dicarbonyl compound (such as dimedone or 1,3-cyclohexadione), and a benzylamine (B48309) derivative. This method provides good to excellent yields and demonstrates broad applicability with various substituted benzylamines and different β-dicarbonyl compounds. researchgate.net

A more complex MCR is the Povarov reaction, which can be used to construct fused isoindolone systems. A diastereoselective synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones was developed using a one-pot reaction between anilines, various alkenes (like trans-anethole or indene), and 2-formylbenzoic acid. researchgate.net The reaction is effectively catalyzed by a choline (B1196258) chloride/zinc chloride (ChCl/ZnCl₂) deep eutectic solvent, which also acts as the reaction medium. The proposed mechanism involves the initial formation of a 3-hydroxy-isoindolinone, which then dehydrates to form an N-acyliminium ion (a 2-aza-diene). This intermediate subsequently undergoes a [4+2] cycloaddition (Povarov reaction) with the alkene to yield the final fused polycyclic product with high diastereoselectivity. researchgate.net

| Component 1 | Component 2 | Component 3 | Conditions | Product Type | Source |

|---|---|---|---|---|---|

| 2-Formylbenzoic acid | β-Dicarbonyl (e.g., Dimedone) | Benzylamine | Solvent-free, heat | 2,3-Disubstituted isoindolin-1-ones | researchgate.net |

| 2-Formylbenzoic acid | Aniline | Alkene (e.g., trans-Anethole) | ChCl/ZnCl₂, 110 °C | Dihydroisoindolo[2,1-a]quinolin-11-ones | researchgate.net |

| 2-Formylbenzoic acid | Aminoacetaldehyde dimethyl acetal | Dimethyl phosphite (B83602) | Solvent & catalyst-free | Dimethyl isoindolin-1-one-3-yl-phosphonates | researchgate.net |

Diastereoselective Synthesis and Transformations

Achieving stereocontrol is a central goal in modern organic synthesis. Diastereoselective reactions are crucial for creating specific stereoisomers of complex molecules, such as those containing the isoindolone framework.

As mentioned previously, the multicomponent Povarov reaction for synthesizing isoindoloquinolines is highly diastereoselective. researchgate.net The use of a deep eutectic solvent (ChCl/ZnCl₂) was found to be critical in affording the target compounds with high diastereoselectivity and in good yields. This highlights how the reaction medium can play a crucial role in directing the stereochemical outcome of a reaction. researchgate.net

Another powerful strategy for diastereoselective synthesis is the use of cycloaddition reactions. A novel cascade process leading to products containing the 1H-isoindole motif with a significant increase in molecular complexity has been developed. nih.gov This transformation involves the reaction of in-situ generated donor-donor rhodium carbenes, which undergo a series of steps including a selective reaction with a nitrile, ultimately leading to the diastereoselective formation of the complex isoindole-containing product. nih.gov

The synthesis of 3-aryl-3-hydroxyisoindolin-1-ones via the addition of a Grignard reagent to phthalimide represents a straightforward method for creating a stereocenter at the C3 position. mdpi.com While the reported procedure is for a racemic synthesis, it establishes a foundation that could be adapted for diastereoselective or enantioselective versions through the use of chiral auxiliaries or catalysts.

Catalytic and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of catalytic methods and environmentally benign conditions to improve efficiency and sustainability.

Transition Metal-Catalyzed Cyclizations and Functionalizations

Transition metals like palladium, copper, and iridium are versatile catalysts for forming the isoindolone ring and for its subsequent functionalization. mdpi.comresearchgate.net

Palladium Catalysis: Palladium catalysts are effective for intramolecular cyclizations. An efficient synthesis of 3,3-disubstituted isoindolinones was developed via the intramolecular cyclization of enamides using a Pd(OAc)₂/Ph₃P catalytic system. Furthermore, the isoindolone scaffold can be functionalized using palladium-catalyzed cross-coupling reactions. For example, a brominated benzo[f]phthalazinone, derived from a benzoisoindolinone precursor, undergoes a Buchwald-Hartwig amination with morpholine (B109124) using a Pd/R-BINAP catalyst to yield the corresponding amino-substituted product. mdpi.com

Copper Catalysis: Copper catalysts are widely used in cycloaddition reactions. The [3+2] cycloaddition of a propargyl-substituted dihydroisoindolin-1-one with various arylnitrile oxides or aryl azides can be catalyzed by either CuI or Ag₂CO₃. This "click chemistry" approach efficiently produces novel isoindolones functionalized with isoxazole (B147169) or triazole rings, respectively.

Iridium Catalysis: Iridium(III) catalysis provides a general method for synthesizing the isoindoline core via a [2+2+2] cycloaddition reaction. This process combines diynes and alkynes in an environmentally friendly solvent like isopropyl alcohol to generate highly functionalized aromatic compounds, including the isoindoline ring system. researchgate.net

Solvent-Free and Catalyst-Free Conditions in Isoindolone Synthesis

Green chemistry principles encourage the reduction or elimination of volatile organic solvents and catalysts where possible. Several methods for isoindolone synthesis align with these goals.

A prime example is the three-component reaction of 2-formylbenzoic acid, a cyclic β-dicarbonyl compound, and a benzylamine, which proceeds efficiently when the mixture is simply heated under solvent-free conditions. researchgate.net This method avoids the need for organic solvents, simplifies workup procedures, and often leads to high yields of the desired 2,3-disubstituted isoindolin-1-ones. researchgate.net

| β-Dicarbonyl Compound | Benzylamine Derivative | Yield | Source |

|---|---|---|---|

| 1,3-Cyclohexadione | Benzylamine | 94% | researchgate.net |

| Dimedone | Benzylamine | 96% | researchgate.net |

| N,N-Dimethylbarbituric acid | Benzylamine | 95% | researchgate.net |

| Dimedone | 4-Methylbenzylamine | 95% | researchgate.net |

Furthermore, certain syntheses can proceed without any catalyst. The 'one-pot' three-component reaction of 2-formylbenzoic acid with 4-methoxybenzylamine (B45378) and dimethyl phosphite occurs under solvent- and catalyst-free conditions to produce dimethyl isoindolin-1-one-3-yl-phosphonates. researchgate.net

Photochemical Transformations and Cycloadditions

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing direct access to cyclic structures. The intramolecular Diels-Alder ([4+2] cycloaddition) reaction, in particular, is a powerful method for building the isoindolone ring system and has been applied in efficient manufacturing routes for biologically active molecules. acs.org This strategy involves creating a precursor that contains both a diene and a dienophile, which then cyclize upon heating to form the fused bicyclic isoindolone core. nih.govacs.org

1,3-Dipolar cycloadditions are also highly effective. For example, the isoindole skeleton can be formed by the reaction of an in-situ generated azomethinylide (a 1,3-dipole) with a dienophile like a benzoquinone. nih.gov This approach directly assembles the fused ring system in a single step. Additionally, existing isoindolone rings can be functionalized using [3+2] cycloadditions with dipoles like nitrile oxides and azides.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a pivotal technology, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced purity. Its application in the synthesis of heterocyclic compounds, such as isoindolinone derivatives, has led to the development of highly efficient and environmentally benign protocols.

A notable green chemistry approach involves a one-pot, three-component cascade reaction for synthesizing novel isoindolinone derivatives. This method employs the microwave-assisted condensation of 2-carboxybenzaldehyde, various primary amines, and β-ketocarboxylic acids. unipi.it The reaction proceeds in water, serving as a green solvent, and is promoted by cetrimonium (B1202521) bromide salt, leading to good yields through a decarboxylation/lactamization cascade. unipi.it This protocol is valued for its operational simplicity and adherence to the principles of green chemistry. unipi.itresearchgate.net

Another efficient microwave-promoted, three-component synthesis allows for the creation of isoindolin-1-one-3-phosphonates. This catalyst-free condensation of 2-formylbenzoic acid, aliphatic primary amines, and dialkyl phosphites proceeds rapidly at low temperatures. researchgate.net For instance, the reaction of 2-formylbenzoic acid, butylamine, and diethyl phosphite under microwave irradiation at 60 °C for 10 minutes yields the corresponding diethyl (2-butyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphonate in 86% yield. researchgate.net Both batch and continuous flow microwave syntheses have been optimized, with flow methods demonstrating higher productivity. researchgate.net

The benefits of microwave irradiation, such as shorter reaction times and higher yields, have been consistently demonstrated when compared to conventional heating methods for the synthesis of various heterocyclic compounds. researchgate.net These protocols often simplify purification and can sometimes alter reaction selectivity, making them a powerful tool for generating libraries of complex molecules.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis This table is a representative example based on findings for related heterocyclic syntheses.

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Indole Derivatives | Conventional | 16 h | 73 | acs.org |

| Indole Derivatives | Microwave | 1 h | 90 | acs.org |

| 1,2,4-Triazole Derivatives | Conventional | 8-12 h | 70-85 | researchgate.net |

Functionalization of the 2,3-Dihydro-1H-isoindol-1-one Nucleus

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the isoindolinone core is a primary site for functionalization, allowing for the introduction of a wide variety of alkyl and aryl substituents. These modifications are crucial for tuning the molecule's physicochemical and biological properties. The target compound of this article, 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- , is synthesized through such N-alkylation strategies.

A common and direct method for the synthesis of N-substituted isoindolinones involves the reductive amination and intramolecular amidation of 2-carboxybenzaldehyde with a primary amine. To produce 2-ethyl-2,3-dihydro-1H-isoindol-1-one , ethylamine would be reacted with 2-carboxybenzaldehyde in the presence of a suitable reducing agent and catalyst. organic-chemistry.org Platinum nanowires have been shown to be effective catalysts for this transformation under 1 bar of hydrogen, leading to excellent yields. organic-chemistry.org

Alternatively, N-alkylation can be achieved by treating the parent isoindolinone (2,3-dihydro-1H-isoindol-1-one) with an alkylating agent. This reaction typically proceeds by first deprotonating the nitrogen atom with a strong base, such as sodium hydride (NaH), to form a nucleophilic anion. youtube.com This anion then undergoes an SN2 reaction with an ethyl halide, such as ethyl iodide , to furnish the N-ethylated product. youtube.comwikipedia.org This classic approach is widely applicable for installing various alkyl groups. A general procedure for the N-lower alkylation of isoindoline derivatives utilizes an organic solvent and 1 to 1.5 equivalents of the alkylating agent. epo.org

N-arylation, the introduction of an aromatic ring on the nitrogen atom, is typically accomplished using copper- or palladium-catalyzed cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for N-arylation of indoles and related heterocycles using an aryl halide, often in the presence of a ligand like 1,2-cyclohexanediamine. researchgate.net

Table 2: Representative N-Alkylation/Arylation Strategies for Isoindolinone and Related Heterocycles

| Starting Material | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 2-Carboxybenzaldehyde, Primary Amine | H₂, Pt nanowires | N-Alkyl/Aryl Isoindolinone | Reductive C-N coupling and amidation | organic-chemistry.org |

| Isoindolinone | 1. NaH; 2. Alkyl Halide | N-Alkyl Isoindolinone | SN2 reaction after deprotonation | youtube.com |

Substitution Reactions on the Aromatic Ring

Further diversification of the isoindolinone scaffold can be achieved by electrophilic aromatic substitution (EAS) on the fused benzene ring. The nature and position of substituents on this ring are critical for modulating molecular properties. The five major EAS reactions are halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. rsc.orgnih.gov The regioselectivity of these reactions on the isoindolinone nucleus is directed by the electron-donating and withdrawing effects of the lactam ring system.

A reported synthesis of a substituted isoindolinone building block involved a Friedel-Crafts acylation followed by bromination, demonstrating the feasibility of functionalizing the aromatic ring. nih.gov In a specific example, the Friedel-Crafts acetylation of a phenyl derivative followed by bromination afforded a key isoindolinone intermediate, highlighting a sequential functionalization strategy. nih.gov

Halogenation : The introduction of halogen atoms (Cl, Br) onto the aromatic ring can be accomplished using reagents like Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃, FeBr₃). nih.gov For the isoindolinone core, the substitution pattern will be influenced by the directing effects of the existing amide group.

Nitration : Nitration is achieved with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. rsc.orgnih.gov This introduces a nitro group onto the aromatic ring.

Friedel-Crafts Acylation : This reaction introduces an acyl group (R-C=O) using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃. acs.orgnih.govyoutube.com This is a reliable method for forming a C-C bond with the aromatic ring and avoids the polyalkylation issues sometimes seen in Friedel-Crafts alkylation.

The specific position of substitution (e.g., C-5 or C-6) on the isoindolinone ring depends on the interplay of the electronic effects of the carbonyl and nitrogen atoms of the lactam ring and the reaction conditions.

Introduction of Exocyclic Functional Groups

Functionalization of the five-membered lactam ring, particularly at the C-3 position, provides another avenue for creating structural diversity. This position is activated by the adjacent nitrogen and carbonyl groups, making it amenable to various chemical transformations.

One common strategy is the synthesis of 3-hydroxyisoindolinones . These compounds can be prepared through several methods, including the reduction of the corresponding N-substituted phthalimides or via cascade reactions under transition-metal-free conditions. organic-chemistry.orgrsc.org These 3-hydroxy derivatives are stable, isolable intermediates that can serve as precursors for further C-3 substitution, acting as N-acyliminium ion precursors. rsc.org

The introduction of an exocyclic double bond at the C-3 position to form 3-alkylidene-isoindolinones is another valuable functionalization. These derivatives can be synthesized via palladium-catalyzed cyclocarbonylative Sonogashira reactions of 2-ethynylbenzamides. unipi.it Other methods include Wittig-type reactions or base-catalyzed condensation of N-substituted isoindolinones with aldehydes or ketones. A method involving the thionation of phthalimide followed by an Eschenmoser coupling reaction with α-bromoketones also yields 3-alkylidene-isoindolinones. researchgate.net These compounds are important synthetic intermediates for more complex molecular architectures. unipi.itnih.gov

Table 3: Methods for Introducing Exocyclic Functional Groups at C-3

| Functional Group | Method | Reagents/Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| 3-Hydroxy | Cascade Reaction | Base-mediated C-C coupling and N-α-sp³C-H hydroxylation | Transition-metal-free, high regioselectivity | organic-chemistry.org |

| 3-Hydroxy | Photochemical/Electrochemical | Reduction of N-substituted phthalimides | Access to versatile N-acyliminium precursors | rsc.org |

| 3-Alkylidene | Cyclocarbonylation | PdCl₂(PPh₃)₂, CO, 2-Ethynylbenzamides | Sonogashira-type reaction | unipi.it |

| 3-Alkylidene | Sulphide Contraction | 1. Lawesson's reagent; 2. α-bromoketone, base | Eschenmoser coupling | researchgate.net |

Reactivity and Transformation Pathways of 2,3 Dihydro 1h Isoindol 1 One Derivatives

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of the 2-ethyl-2,3-dihydro-1H-isoindol-1-one scaffold is characterized by the interplay of the aromatic ring and the lactam functionality. The benzene (B151609) ring can undergo electrophilic aromatic substitution, while the lactam portion presents sites for nucleophilic attack.

Nucleophilic Attack: The isoindolinone system possesses several electrophilic sites that are susceptible to nucleophilic attack. The most prominent of these is the carbonyl carbon of the lactam ring. Nucleophiles can add to this carbonyl group, leading to a variety of transformations. wikipedia.orgnih.gov Additionally, the methylene (B1212753) group at the C3 position can be a site for nucleophilic attack under certain conditions, particularly if a suitable leaving group is present. The nature of the nucleophile and the reaction conditions dictate the outcome of these reactions, which can range from simple addition to ring-opening. wikipedia.orgnih.gov For instance, strong nucleophiles can attack the less sterically hindered carbon of an epoxide ring in a ring-opening reaction. rsc.org While not directly on the isoindolinone, this highlights a general principle of nucleophilic attack.

Ring-Opening and Ring-Closing Transformations

The structural integrity of the isoindolinone ring can be manipulated through ring-opening and ring-closing reactions, providing pathways to diverse molecular architectures.

Ring-Opening Transformations: The γ-lactam ring of 2-ethyl-2,3-dihydro-1H-isoindol-1-one can be opened under various conditions. researchgate.net Hydrolysis, either acidic or basic, can cleave the amide bond to yield the corresponding amino acid derivative. Treatment with strong nucleophiles can also lead to ring opening. For example, the reaction of N-substituted isoindolinones with certain nucleophiles can result in the cleavage of the C-N or C-C=O bond of the lactam ring. The regioselectivity of these ring-opening reactions is often influenced by the substituents on the ring and the nature of the attacking nucleophile. nih.gov

Ring-Closing Transformations: Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of unsaturated rings, including nitrogen heterocycles. wikipedia.orgnih.govnih.gov This reaction involves the intramolecular metathesis of a diene substrate catalyzed by a transition metal complex, typically containing ruthenium. wikipedia.org To synthesize a 2-ethyl-isoindolinone derivative via RCM, a suitable acyclic precursor containing two terminal alkene functionalities would be required. The reaction would then proceed to form the five-membered lactam ring with the concomitant release of ethylene. wikipedia.org The efficiency of RCM can be influenced by the catalyst used, the solvent, and the structure of the substrate. nih.gov

Functional Group Interconversions within the Isoindolone Scaffold

The 2-ethyl-2,3-dihydro-1H-isoindol-1-one molecule offers several opportunities for functional group interconversions, allowing for the synthesis of a wide array of derivatives. These transformations can target the lactam moiety, the aromatic ring, or any substituents present.

Common functional group interconversions include oxidation, reduction, and substitution reactions. For example, the methylene group at the C3 position can potentially be oxidized to a carbonyl group, or a hydroxyl group could be introduced. The aromatic ring can be functionalized through electrophilic substitution reactions as previously mentioned, and these functional groups can then be further modified. For instance, a nitro group introduced via nitration can be reduced to an amino group, which can then participate in a variety of subsequent reactions. clockss.org

Advanced Derivatization and Scaffold Modification

Further transformations of the 2-ethyl-2,3-dihydro-1H-isoindol-1-one scaffold can lead to more complex and functionally diverse molecules.

Preparation of Thioxo-Isoindolinones

The carbonyl group of the lactam can be converted to a thiocarbonyl group to furnish the corresponding thioxo-isoindolinone. A one-pot method for the synthesis of 2-substituted 3-thioxo-1H-isoindol-1-ones has been developed. This process involves the reaction of N-substituted 2,N-dilithiobenzamides with isothiocyanates. clockss.org In the case of the 2-ethyl derivative, N-ethylbenzamide would be treated with butyllithium (B86547) to generate the dianion, which then reacts with an appropriate isothiocyanate. The intermediate subsequently undergoes ring closure with the elimination of an amine to yield the desired 2-ethyl-3-thioxo-2,3-dihydro-1H-isoindol-1-one. clockss.org

A specific example is the synthesis of 2-Ethyl-4-methoxy-3-thioxo-2,3-dihydro-1H-isoindol-1-one, which was prepared as a pale-red solid. clockss.org

| Compound | Starting Material | Reagents | Yield (%) | Reference |

| 2-Methyl-3-thioxo-2,3-isoindol-1-one | N-Methylbenzamide | 1. BuLi, THF, -78 °C to 0 °C; 2. MeNCS, -78 °C | 56 | clockss.org |

| 2-Ethyl-3-thioxo-2,3-isoindol-1-one | N-Ethylbenzamide | 1. BuLi, THF, -78 °C to 0 °C; 2. EtNCS, -78 °C | - | clockss.org |

| 2-Ethyl-4-methoxy-3-thioxo-2,3-dihydro-1H-isoindol-1-one | N-Ethyl-4-methoxybenzamide | 1. BuLi, THF, -78 °C to 0 °C; 2. EtNCS, -78 °C | - | clockss.org |

Table is based on the general methodology described in the source, specific yield for the 2-ethyl derivative without the methoxy (B1213986) group was not provided.

Transformations Involving the Lactam Carbonyl Group

The lactam carbonyl group is a key site for reactivity. It can undergo reduction to the corresponding amine using reducing agents such as lithium aluminum hydride. This reaction effectively converts the amide to an amine, opening up a different set of possible subsequent transformations.

Addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl group can lead to the formation of tertiary alcohols after workup. These reactions provide a route to introduce new carbon-carbon bonds at the C1 position. The reactivity of the lactam carbonyl is a fundamental aspect of the chemistry of β-lactams and other cyclic amides. wikipedia.org

Photochemical and Thermal Reactivity Studies

The photochemical and thermal behavior of isoindolinone derivatives can lead to interesting and synthetically useful transformations.

Photochemical Reactivity: N-alkyl substituted isoindolinones can participate in photochemical reactions. For instance, N-substituted dibenzothiophene (B1670422) sulfoximines, which share some structural similarities with N-substituted isoindolinones in terms of the N-substituent, have been shown to undergo photocleavage upon irradiation with UV-A light. nih.gov While direct photochemical studies on 2-ethyl-2,3-dihydro-1H-isoindol-1-one are not widely reported, related systems suggest the possibility of photoreactions such as cycloadditions or rearrangements.

Thermal Reactivity: The thermal stability of the isoindolinone ring is generally high. However, at elevated temperatures, decomposition or rearrangement reactions can occur. The specific products would depend on the substitution pattern and the reaction conditions. For many organic compounds, thermal reactions can lead to rearrangements or eliminations.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, bonding, and spatial relationships of atoms within the molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the initial structural verification of isoindolinone compounds. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the assignment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum confirms the presence of all proton-containing functional groups. The aromatic protons of the isoindolinone ring typically appear in the downfield region (δ 7.4-7.9 ppm) due to the deshielding effect of the benzene (B151609) ring and carbonyl group. The protons of the N-ethyl group would present as a characteristic triplet and quartet pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield (δ ~168-172 ppm). The aromatic carbons resonate in the δ 120-148 ppm range, while the aliphatic carbons of the ethyl group and the CH₂ group of the isoindolinone ring appear in the upfield region.

Table 1: Representative ¹H NMR Data for the 2-Ethyl-2,3-dihydro-1H-isoindol-1-one Moiety (based on an analogue) (Data extrapolated from (±)-3-n-Butyl-2-ethyl-2,3-dihydro-1H-isoindol-1-one) dovepress.com

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~7.83 | d | Aromatic H |

| ~7.52 | td | Aromatic H |

| ~7.42 | m | Aromatic H |

| ~4.45 | s | CH₂ (isoindolinone ring) |

| ~3.50 | q | N-CH₂ (ethyl group) |

Table 2: Representative ¹³C NMR Data for the 2-Ethyl-2,3-dihydro-1H-isoindol-1-one Moiety (based on an analogue) (Data extrapolated from (±)-3-n-Butyl-2-methyl-2,3-dihydro-1H-isoindol-1-one, adjusted for N-ethyl group) dovepress.com

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~168.6 | C=O |

| ~145.1 | Aromatic C (quaternary) |

| ~132.7 | Aromatic C (quaternary) |

| ~131.2 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~123.4 | Aromatic CH |

| ~121.9 | Aromatic CH |

| ~50.0 | CH₂ (isoindolinone ring) |

| ~35.0 | N-CH₂ (ethyl group) |

For unambiguous assignment of all signals and to determine through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments is employed. Research on complex derivatives of 2-ethyl-2,3-dihydro-1H-isoindol-1-one confirms the use of techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) for full structural characterization researchgate.net.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It would be used to confirm the connectivity within the ethyl group (correlating the CH₂ and CH₃ protons) and to assign adjacent protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). An HSQC spectrum would link each proton signal to the carbon signal of the atom it is attached to, for instance, confirming the assignment of the N-CH₂ protons to the N-CH₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling). It is crucial for piecing together the molecular skeleton. For example, the protons of the N-CH₂ group would show a correlation to the carbonyl carbon (C=O) and the quaternary carbons of the aromatic ring, confirming the placement of the ethyl group on the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformational details. In a substituted derivative, NOESY could show through-space interactions between the N-ethyl group protons and protons on the isoindolinone core.

No information regarding the use of solid-state NMR for the analysis of 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- was found in the reviewed literature. This technique is typically applied to study the structure and dynamics of materials in the solid state, providing insights into polymorphism, crystallinity, and intermolecular interactions in the crystal lattice.

Mass Spectrometry for Mechanistic Elucidation and Purity Assessment

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental formula, and assess its purity.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound. For 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- (C₁₀H₁₁NO), HRMS would distinguish it from other compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of its identity.

ESI-MS is a soft ionization technique that is particularly useful for polar and thermally fragile molecules. It typically generates a protonated molecular ion [M+H]⁺ in positive ion mode. Studies on related 3-alkyl-2,3-dihydro-1H-isoindol-1-ones utilize ESI-MS to confirm the molecular weight of the synthesized products dovepress.com. The technique is also highly sensitive and is often coupled with liquid chromatography (LC-MS) to assess the purity of the compound. For 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-, ESI-MS would be expected to show a prominent ion at m/z 162.09, corresponding to the protonated molecule [C₁₀H₁₁NO + H]⁺.

Table 3: Predicted ESI-MS Data

| Compound | Formula | Expected Ion | Calculated m/z |

|---|

Fragmentation Pathway Analysis

The fragmentation pathway of 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- under mass spectrometric conditions provides valuable structural information. While a detailed experimental study on the specific fragmentation of this compound is not extensively documented, a probable pathway can be postulated based on the principles of mass spectrometry and studies of related phthalimide (B116566) derivatives.

Upon electron ionization, the molecule is expected to form a molecular ion (M+•). The fragmentation is likely to be initiated by the cleavage of the ethyl group. A primary fragmentation step would be the loss of an ethyl radical (•CH2CH3), leading to the formation of a stable ion at m/z corresponding to the phthalimidine ring. Another significant fragmentation could involve the loss of ethylene (C2H4) via a McLafferty-type rearrangement if a gamma-hydrogen is accessible, although this is less likely for a simple N-ethyl group.

Further fragmentation of the isoindolinone ring structure can occur. Common fragmentation patterns for phthalimide-containing structures involve the loss of carbon monoxide (CO) and subsequent rearrangement of the aromatic ring. The presence of characteristic fragment ions can be used to confirm the identity of the compound in a sample matrix.

Table 1: Postulated Mass Spectrometric Fragments of 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-

| m/z (postulated) | Fragment Structure/Identity | Fragmentation Step |

| 161 | [M]+• | Molecular Ion |

| 132 | [M - C2H5]+ | Loss of ethyl radical |

| 104 | [M - C2H5 - CO]+ | Loss of carbon monoxide from the N-de-ethylated ion |

| 76 | [C6H4]+• | Benzene radical cation from further fragmentation |

Vibrational Spectroscopy for Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a detailed insight into the bonding environment within the 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A strong absorption band is expected in the region of 1680-1720 cm⁻¹, which is characteristic of the C=O (amide I) stretching vibration of the lactam ring. The aromatic C-H stretching vibrations are anticipated to appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl group and the methylene (B1212753) group in the isoindolinone ring would be observed between 2850 and 3000 cm⁻¹. The C-N stretching vibration of the tertiary amide is expected to be found in the 1300-1400 cm⁻¹ range. Aromatic C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

Table 2: Predicted FT-IR Spectral Data for 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 3000-2850 | Aliphatic C-H Stretch | Medium to Strong |

| 1720-1680 | C=O (Amide I) Stretch | Strong |

| 1600-1450 | Aromatic C=C Stretch | Medium to Weak |

| 1400-1300 | C-N Stretch | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-, the Raman spectrum would be expected to show a strong signal for the aromatic ring breathing vibrations, typically observed in the 1000-1600 cm⁻¹ region. The C=O stretching vibration, while strong in the IR, would likely be a weaker band in the Raman spectrum. The symmetric C-H stretching vibrations of the aromatic ring and the aliphatic groups would also be Raman active. Due to the lack of specific experimental data, a detailed analysis is speculative but would be a valuable tool for confirming the molecular structure and for studying any potential intermolecular interactions in the solid state.

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. While a specific crystal structure for 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- is not publicly available, analysis of related phthalimide and isoindolinone structures from crystallographic databases provides insight into the expected molecular geometry. researchgate.net

The isoindolinone core is expected to be largely planar, with the benzene ring fused to the five-membered lactam ring. The ethyl group attached to the nitrogen atom will adopt a specific conformation to minimize steric hindrance. The bond lengths and angles within the aromatic ring would be consistent with a substituted benzene system. The C=O bond length of the lactam will be characteristic of an amide carbonyl group. The planarity and packing of the molecules in the crystal lattice would be influenced by intermolecular forces such as dipole-dipole interactions and van der Waals forces. A full X-ray crystallographic analysis would provide precise data on bond lengths, bond angles, torsional angles, and the packing arrangement in the solid state, confirming the molecular connectivity and providing insights into its conformational preferences.

Chromatographic Techniques for Separation and Purity (focus on analytical methods, not basic identification)

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, quantification, and purity assessment of 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-. Given the compound's structure, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach.

A typical RP-HPLC method would employ a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium acetate to improve peak shape) and an organic modifier such as acetonitrile or methanol. The gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase concentration, would be effective for separating the target compound from any impurities with different polarities.

Detection would most effectively be achieved using a UV detector, as the aromatic ring of the isoindolinone structure will exhibit strong absorbance in the UV region (typically around 220-280 nm). The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis. The purity of a sample can be determined by the presence of any additional peaks in the chromatogram.

Table 3: Proposed HPLC Method Parameters for the Analysis of 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would serve as a robust analytical tool for quality control and stability studies of 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. The application of GC-MS for the analysis of "1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-" would involve the separation of the compound from a mixture, followed by its detection and structural elucidation by mass spectrometry.

The gas chromatography component separates volatile and thermally stable compounds. A sample containing "1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-" would be vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen). The retention time, which is the time it takes for the compound to travel from the injector to the detector, is a characteristic feature of the compound under a specific set of chromatographic conditions and can be used for its identification.

Following separation by the gas chromatograph, the eluted "1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-" molecules would enter the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), causing them to form a molecular ion and a series of fragment ions. The molecular ion's mass-to-charge ratio (m/z) provides the molecular weight of the compound. The fragmentation pattern, which is the collection of fragment ions and their relative abundances, serves as a molecular fingerprint and is crucial for structural elucidation.

The expected mass spectrum of "1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-" would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group, cleavage of the isoindolinone ring, and other characteristic fragmentations that can be pieced together to confirm the structure of the molecule. By comparing the obtained mass spectrum with a library of known spectra or by interpreting the fragmentation pattern, the identity of the compound can be confirmed.

Table 1: Hypothetical GC-MS Data for 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-

| Parameter | Expected Value/Observation |

| Retention Time (min) | Dependent on column type, temperature program, and carrier gas flow rate. |

| Molecular Ion (M+) [m/z] | 161.0997 (Calculated for C10H11NO) |

| Major Fragment Ions [m/z] | Expected fragments would include those corresponding to the loss of the ethyl group (M-29), and other fragments resulting from the breakdown of the isoindolinone ring structure. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and inexpensive analytical technique used to separate components of a mixture. It is commonly employed to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance. For "1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-", TLC can be utilized during its synthesis to track the conversion of starting materials to the final product and to assess its purity after isolation.

The separation in TLC is based on the principle of adsorption chromatography. A small amount of the sample containing "1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-" is spotted onto a stationary phase, which is a thin layer of an adsorbent material, typically silica gel or alumina, coated onto a flat, inert substrate like a glass plate or aluminum foil. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase.

As the mobile phase ascends the plate via capillary action, the components of the sample move up the plate at different rates. The rate of movement depends on the affinity of each component for the stationary phase versus the mobile phase. Compounds with a higher affinity for the stationary phase will move slower, while those with a higher affinity for the mobile phase will move faster. This differential movement results in the separation of the components.

The position of the separated compound on the developed chromatogram is identified by its retention factor (Rf value). The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is characteristic of a compound in a specific solvent system and on a particular stationary phase, and it can be used for identification by comparison with a standard.

For "1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-", the choice of the mobile phase would be critical to achieve good separation. A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often used, with the ratio adjusted to optimize the separation. Visualization of the spots can be achieved under UV light if the compound is UV-active, or by using a staining agent that reacts with the compound to produce a colored spot.

Table 2: Hypothetical TLC Data for 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-

| Parameter | Expected Value/Observation |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate) in a specific ratio. |

| Rf Value | Dependent on the exact composition of the mobile phase. A value between 0.3 and 0.7 is generally considered optimal for good separation. |

| Visualization | UV light (254 nm) or a chemical stain (e.g., potassium permanganate, iodine). |

Computational and Theoretical Chemistry Studies of 2,3 Dihydro 1h Isoindol 1 One

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular and electronic properties of isoindolinone derivatives. These methods are broadly categorized into Density Functional Theory (DFT) and high-accuracy ab initio methods.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and energetics of isoindolinone systems due to its favorable balance between accuracy and computational cost. acs.orgresearchgate.net DFT calculations are routinely used to determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties. researchgate.net

Key applications of DFT in the study of isoindolinone derivatives include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net For instance, DFT studies on related heterocyclic systems show that substitutions on the core structure can significantly alter the FMO energies, thereby tuning the molecule's reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electron-rich and electron-deficient regions of a molecule. These maps help predict sites for electrophilic and nucleophilic attack, as well as regions involved in non-covalent interactions like hydrogen bonding. researchgate.net

Reactivity Descriptors: DFT calculations provide various global and local reactivity descriptors, such as chemical potential, hardness, and electrophilicity. These descriptors, derived from FMO energies, offer a quantitative measure of the molecule's reactivity and are instrumental in structure-activity relationship studies. nih.gov

| Calculated Property | Significance for Isoindolinone Derivatives | Typical DFT Functional/Basis Set |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure, bond lengths, and angles. | B3LYP/6-311+G(d,p) |

| HOMO/LUMO Energies | Determine electronic transition properties and chemical reactivity. researchgate.net | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net | M06-2X/6-31G(d,p) |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for intermolecular interactions. researchgate.net | HF/6-311+G(d,p) |

| Vibrational Frequencies | Allows for the assignment of experimental IR and Raman spectra. acs.org | B3LYP/6-311+G(d,p) |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without reliance on experimental data for parameterization. While computationally more demanding than DFT, they offer higher accuracy for electronic energies and properties. These methods are often employed for smaller model systems or to benchmark the results obtained from DFT calculations, ensuring the chosen functional is appropriate for the chemical system under investigation. For N-substituted heterocyclic systems, MP2 level of theory has been used to investigate conformational preferences with high accuracy. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of reaction mechanisms involved in the synthesis of isoindolinone derivatives. researchgate.net By mapping the potential energy surface, chemists can identify transition states, intermediates, and determine activation energies, providing a deeper understanding of reaction pathways.

Transition-metal-catalyzed reactions, which are frequently used to synthesize isoindolinones, often involve complex catalytic cycles. nih.gov Computational studies can help to:

Characterize key intermediates, such as metallacycles.

Determine the feasibility of different proposed mechanistic pathways (e.g., C-H activation, cross-coupling, annulation). nih.govresearchgate.net

Explain observed regioselectivity and stereoselectivity.

For example, DFT calculations have been used to support proposed mechanisms in the synthesis of isoindolinones via cobalt-catalyzed C-H olefination/annulation cascades and palladium-catalyzed intramolecular C-H arylation. nih.gov These studies help rationalize product formation and optimize reaction conditions.

Conformational Analysis and Stereochemical Predictions

The biological activity and physical properties of 2,3-dihydro-1H-isoindol-1-one derivatives are highly dependent on their three-dimensional structure. Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds. researchgate.net

For a molecule like 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-, the orientation of the N-ethyl group relative to the isoindolinone ring system is of interest. Computational methods, including molecular mechanics and quantum chemical calculations, can predict the relative energies of different conformers. Studies on analogous N-substituted heterocycles show that the preference for an axial or equatorial substituent can be influenced by factors like the steric bulk of the substituent and the polarity of the solvent. researchgate.net Such analyses are crucial for understanding how the molecule will adopt its shape in different environments, such as the active site of a biological target.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. mdpi.comyoutube.com MD simulations are particularly valuable for understanding how isoindolinone derivatives interact with biological macromolecules like proteins or nucleic acids. scispace.comnih.gov

Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand-protein complex over time, researchers can assess the stability of the binding mode predicted by molecular docking. mdpi.com

Intermolecular Interactions: MD simulations can reveal the persistence and nature of key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the isoindolinone derivative and its biological target. mdpi.com

Conformational Changes: These simulations can show how the binding of a ligand may induce conformational changes in the target protein, which is often crucial for its biological function.

MD simulations have been successfully applied to various heterocyclic drug candidates to understand their interaction dynamics and binding stability within enzyme active sites. nih.govmdpi.com

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate a molecule's chemical structure with its biological activity or physical properties. Computational methods play a vital role in establishing these relationships quantitatively.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimentally observed activity. For instance, QSAR studies on isoindole derivatives have been used to build predictive models for their inhibitory activity against enzymes like cyclooxygenase-2 (COX-2). nih.gov These models help identify which structural features are most important for a desired activity. nih.govnih.govmdpi.com

By systematically modifying the isoindolinone scaffold in silico (e.g., changing the substituent at the N-2 position or on the benzene (B151609) ring) and calculating relevant descriptors, researchers can predict how these changes will affect reactivity and properties. This computational pre-screening guides synthetic efforts, making the drug discovery and materials design process more efficient.

Advanced Applications of 2,3 Dihydro 1h Isoindol 1 One Scaffolds in Materials Science and Organic Synthesis

Applications in Materials Science

The inherent properties of the isoindolinone core, such as its planarity, rigidity, and tunable electronic characteristics through substitution, have made it an attractive candidate for the development of novel organic materials.

Organic Semiconductors and Optoelectronic Devices

While specific research on 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- in organic semiconductors is not extensively documented in publicly available literature, the broader class of isoindolinone derivatives holds promise in this field. The core structure can be incorporated into larger conjugated systems, a key requirement for organic semiconducting materials. These materials are the basis for various optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). The lactam functionality within the isoindolinone structure can influence the material's charge transport properties and energy levels, which are critical parameters for device performance. The development of novel organic materials with tailored properties is a continuous effort, and the exploration of isoindolinone-based structures remains an area of interest.

Dye Chemistry and Pigment Development

Historically, isoindole derivatives have been utilized in the creation of pigments. For instance, Pigment Yellow 139 is a notable example belonging to the class of 1,3-disubstituted isoindoline (B1297411) dyes. semanticscholar.org The chromophoric system of these molecules is responsible for their color, and modifications to the isoindolinone backbone, including the introduction of various substituents, can tune the absorption and emission properties across the visible spectrum. Although specific data on dyes derived from 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- is scarce, the general principles of dye chemistry suggest that N-alkylation, such as with an ethyl group, can modulate solubility and solid-state packing, which are crucial factors for pigment performance.

Polymers and Functional Materials

The incorporation of the 2,3-dihydro-1H-isoindol-1-one scaffold into polymer chains can impart unique properties to the resulting materials. While specific polymers derived from 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- are not widely reported, the monomer's structure suggests its potential use in polymerization reactions. Functional polymers are designed for specific applications, and introducing the isoindolinone moiety could enhance thermal stability, and electronic properties, or provide sites for further chemical modification. The development of such polymers would be a novel area of materials science.

High Electron Affinity Materials

Materials with high electron affinity are crucial for various applications, including as electron-accepting components in organic solar cells and as n-type semiconductors in organic electronics. The electron-withdrawing nature of the carbonyl group in the isoindolinone ring can contribute to a lower LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is indicative of higher electron affinity. Strategic modifications to the isoindolinone core, such as the introduction of additional electron-withdrawing groups, can further enhance this property. While the specific electron affinity of 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- has not been extensively measured, the general electronic characteristics of the isoindolinone scaffold make it a promising platform for designing high electron affinity materials.

Utility as Building Blocks in Complex Organic Synthesis

The isoindolinone framework is a common substructure in a variety of biologically active compounds and serves as a key intermediate in the synthesis of complex molecular architectures.

Precursors for Natural Product Synthesis and Analogues

The 2,3-dihydro-1H-isoindol-1-one scaffold is found in numerous natural products exhibiting a wide range of biological activities. nih.gov This makes it a valuable synthon for the total synthesis of these natural products and the creation of their analogues for structure-activity relationship studies. The isoindolinone core can be synthesized through various methods and subsequently elaborated to construct more complex molecules. While there are no prominent examples in the literature detailing the use of 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- as a direct precursor for a specific, named natural product, the versatility of the isoindolinone synthesis allows for the introduction of various N-substituents, including the ethyl group, to generate diverse libraries of compounds for biological screening. prepchem.com

| Compound Name | CAS Number |

| 1H-Isoindol-1-one, 2-ethyl-2,3-dihydro- | 61141-79-5 |

| 2,3-dihydro-1H-isoindol-1-one | 480-91-1 |

| Pigment Yellow 139 | 36888-99-0 |

Synthesis of Chiral Auxiliaries and Ligands

The inherent chirality of certain isoindolinone derivatives has been harnessed to induce stereoselectivity in chemical transformations. These chiral isoindolinones can function as either temporary chiral auxiliaries, which are cleaved from the product after directing a stereoselective reaction, or as permanent chiral ligands in metal-catalyzed processes.

One notable application involves the use of a 3-methylisoindolin-1-one (B3054530) derivative as a chiral auxiliary in Diels-Alder reactions. rsc.org Terminally N-substituted dienes derived from this chiral isoindolinone react with various activated dienophiles with complete regio- and endo-selectivity. The diastereomeric excess, which is a measure of the stereochemical control exerted by the auxiliary, is reported to be good to excellent in most cases. rsc.org A proposed model suggests that the stereochemical outcome is dictated by the conformation of the dienophile relative to the chiral isoindolinone auxiliary. rsc.org

In the realm of asymmetric catalysis, chiral isoindolinones have been explored as ligands for transition metals. For instance, they have been applied in cobalt-catalyzed enantioselective C-H activation reactions. researchgate.net A chiral cyclopentadienyl (B1206354) cobalt(III) catalyst has been shown to facilitate the enantioselective [4+1] annulation of N-chlorobenzamides with cyclopropenes to construct chiral isoindolinones. researchgate.net While this example demonstrates the synthesis of a chiral isoindolinone, the broader application of chiral isoindolinones as ligands in other transformations is an area of ongoing research.

Table 1: Synthesis of Chiral Isoindolinone Derivatives and Their Application

| Starting Material | Reagents and Conditions | Product | Yield (%) | Diastereomeric Excess/Enantiomeric Ratio | Reference |

| (S)-2-(tert-butylsulfinyl)-isoindolin-1-one | 1. LDA, THF, -78 °C; 2. Alkyl halide | (S,S)-3-Alkyl-2-(tert-butylsulfinyl)isoindolin-1-one | Excellent | High | acs.org |

| 3-Methylisoindolin-1-one derived diene | Activated dienophile | Diels-Alder adduct | Good | Good to Excellent | rsc.org |